![molecular formula C10H17Cl B13182920 [1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
[1-(Chloromethyl)cyclopropyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclopropyl]cyclohexane: is an organic compound with the molecular formula C10H17Cl . It consists of a cyclohexane ring substituted with a cyclopropyl group and a chloromethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cyclohexane typically involves the reaction of cyclohexane with chloromethyl cyclopropane under specific conditions. One common method is the chloromethylation of cyclopropylcyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclopropyl]cyclohexane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of cyclopropylcyclohexanol or cyclopropylcyclohexanone.
Reduction: Formation of cyclopropylcyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]cyclohexane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of cyclopropyl and chloromethyl groups in biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific molecular pathways.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclohexane involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the cyclopropyl group can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylcyclohexane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylcyclohexane: Lacks the cyclopropyl group, affecting its overall reactivity and stability.
Cyclopropylmethylcyclohexane: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cyclohexane is unique due to the presence of both the cyclopropyl and chloromethyl groups, which confer distinct reactivity and stability characteristics. This combination makes it a valuable compound in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]cyclohexane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2 |
InChI-Schlüssel |
MQAFOVVERBBMSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
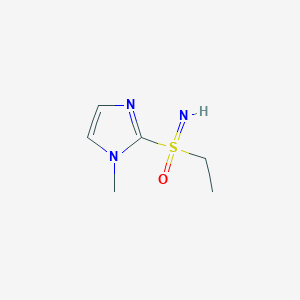
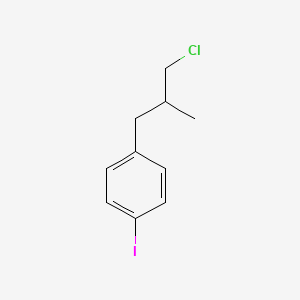


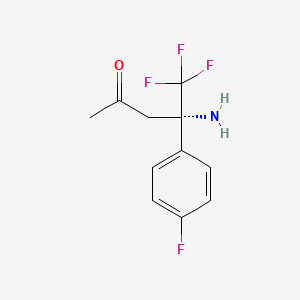
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)

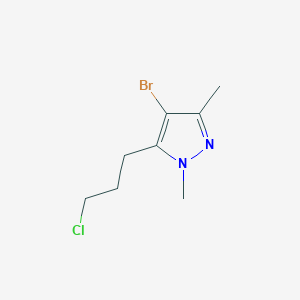
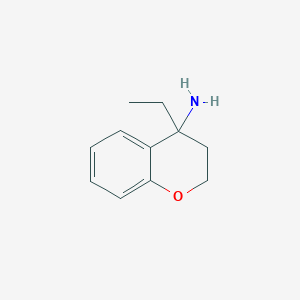
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
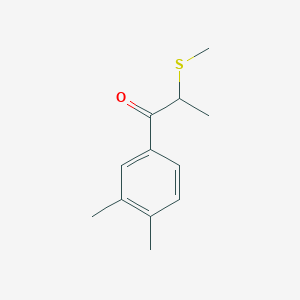
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
